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Compound of Interest

(3-(2-Ethoxy-2-
Compound Name:
oxoethoxy)phenyl)boronic acid

Cat. No.: B1417881

Boronic acids, first synthesized in 1860, have evolved from chemical curiosities to
indispensable tools in the arsenal of the modern synthetic chemist.[1] Their stability, low
toxicity, and versatile reactivity make them ideal intermediates and building blocks, particularly
in the realm of pharmaceutical and materials science.[1] The true potential of these compounds
was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably
the Nobel Prize-winning Suzuki-Miyaura reaction, which facilitates the formation of carbon-
carbon bonds with remarkable efficiency and functional group tolerance.[2][3][4]

This guide focuses on a specific, highly functionalized member of this class: (3-(2-Ethoxy-2-
oxoethoxy)phenyl)boronic acid (CAS No. 957062-63-4). This reagent is more than a simple
aryl source; it is a meticulously designed building block. The meta-substitution pattern, the
flexible ether linkage, and the reactive ethyl ester moiety provide medicinal chemists with
multiple strategic vectors for molecular elaboration, property modulation, and the introduction of
key pharmacophoric features. We will explore its fundamental properties, provide a validated
protocol for its application in the cornerstone Suzuki-Miyaura coupling, and discuss the
rationale behind its use in drug discovery workflows.

Core Compound Characteristics

A thorough understanding of a reagent's physicochemical properties is the foundation of its
effective application and safe handling.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1417881?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://myers.faculty.chemistry.harvard.edu/sites/g/files/omnuum7271/files/myers/files/12-the_suzuki_reaction.pdf
https://www.chemicalbook.com/article/phenylboronic-acid-synthesis-reactions.htm
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://www.benchchem.com/product/b1417881?utm_src=pdf-body
https://www.benchchem.com/product/b1417881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source

CAS Number 957062-63-4 [516]1[71[8]
(3-(2-ethoxy-2-

IUPAC Name ) )
oxoethoxy)phenyl)boronic acid

Molecular Formula C10H13BO5 [61[7]

Molecular Weight 224.02 g/mol [61[7]

Appearance Solid, white to off-white powder
CCOC(=0)COC1=CC(=CC=C

SMILES [7]
1)B(0)O
GDWZKERCECMYJX-

INChl Key [9]
UHFFFAOYSA-N

Purity Typically =295% [7]

Store under an inert
N atmosphere (Argon or
Storage Conditions ] N [10]
Nitrogen) at 2-8°C. Sensitive to

moisture.

Synthesis Pathway: A Generalized Approach

While multiple proprietary methods exist for the synthesis of (3-(2-Ethoxy-2-
oxoethoxy)phenyl)boronic acid, a common and logical approach involves a two-step
sequence starting from a readily available substituted phenol. This strategy separates the
formation of the ether-ester side chain from the introduction of the boronic acid moiety,
ensuring high yields and minimizing side reactions.

Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of a starting material like 3-
bromophenol is deprotonated with a suitable base (e.g., potassium carbonate) and
subsequently alkylated with ethyl bromoacetate to form the ether linkage.

Step 2: Introduction of the Boronic Acid. The aryl bromide intermediate can be converted to the
target boronic acid via two primary, high-efficiency methods:
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 Lithium-Halogen Exchange: The aryl bromide is treated with an organolithium reagent (e.qg.,
n-butyllithium) at low temperatures, followed by quenching the resulting aryllithium
intermediate with a trialkyl borate, such as triisopropyl borate. Acidic workup then hydrolyzes
the boronate ester to the desired boronic acid.[3]

e Miyaura Borylation: A more modern and often preferred method involves a palladium-
catalyzed reaction between the aryl bromide and a diboron reagent, such as
bis(pinacolato)diboron (Bzpinz), in the presence of a suitable base. This forms a stable
boronate ester intermediate, which can be isolated or hydrolyzed in situ to the final product.

[4]

Step 1: Etherification

(S-BromophenoD

Ethyl bromoacetate,
K2COs, Acetone

(Ethyl 2—(3—bromophenoxy)acetata

1. n-Bull, -78°C B2pinz, Pd catalyst,

2, B(O-IPr)s Base (e.g., KOAC)
3. HCI (aq) &

Step 2 Borylation (Two Rout es)

Route A Route B:
Lithium-Halogen Exchange Miyaura Borylation
Final Product
y y

(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
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Caption: Generalized synthetic workflow for the preparation of the target boronic acid.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The primary utility of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid is as a nucleophilic
partner in the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction
is a cornerstone of modern drug discovery, enabling the efficient assembly of complex biaryl
and heteroaryl structures.[2][4][11]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium species. Understanding this
cycle is critical for troubleshooting and optimizing reaction conditions.

o Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (or
triflate), forming a Pd(ll) complex. This is often the rate-limiting step.[2]

o Transmetalation: The boronic acid is activated by a base (e.g., carbonate, phosphate) to
form a more nucleophilic boronate species. This species then transfers its organic group to
the Pd(Il) center, displacing the halide. This is a crucial step where the new C-C bond is
staged.[1][2]

e Reductive Elimination: The two organic fragments on the Pd(Il) center couple and are
ejected from the coordination sphere, forming the final biaryl product and regenerating the
active Pd(0) catalyst, allowing the cycle to continue.[1]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating starting point for coupling (3-(2-Ethoxy-2-
oxoethoxy)phenyl)boronic acid with a generic aryl bromide.

Objective: To synthesize Ethyl 2-(3'-(pyridin-4-yl)phenoxy)acetate.

Reagents & Materials:
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Reagent M.W. Amount Moles Equiv.

(3-(2-Ethoxy-2-
oxoethoxy)pheny  224.02 269 mg 1.2 mmol 1.2

lboronic acid

4-Bromopyridine

) 194.45 194 mg 1.0 mmol 1.0

hydrochloride

Tetrakis(triphenyl

phosphine)pallad  1155.56 35 mg 0.03 mmol 0.03

ium(0)

Potassium

Carbonate 138.21 415 mg 3.0 mmol 3.0

(K2CO03)

1,4-Dioxane - 8 mL - -

Water - 2mL - -
Procedure:

e Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add (3-(2-
Ethoxy-2-oxoethoxy)phenyl)boronic acid (1.2 eq.), 4-bromopyridine hydrochloride (1.0
eg.), and potassium carbonate (3.0 eq.).

o Causality: Using a slight excess of the boronic acid ensures complete consumption of the
limiting electrophile. The base is crucial for both neutralizing the hydrochloride salt and
activating the boronic acid for transmetalation.

 Inerting the System: Seal the flask with a rubber septum, and cycle between vacuum and
backfilling with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the
oxidation and deactivation of the Pd(0) catalyst.

o Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium
catalyst (0.03 eq.). Subsequently, add the degassed solvents (1,4-dioxane and water) via
syringe.
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o Causality: The biphasic solvent system is common for Suzuki reactions. Dioxane
solubilizes the organic components, while water dissolves the inorganic base and
facilitates the formation of the active boronate species.[2] Degassing the solvents (e.g., by
sparging with argon for 15-20 minutes) removes dissolved oxygen.

e Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A
typical reaction time is 4-12 hours.

o Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20
mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the
agueous layer twice more with ethyl acetate (2 x 15 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate in vacuo. The resulting crude residue can be purified by
flash column chromatography on silica gel to yield the pure product.

Safety and Handling

Proper handling of organoboron compounds is essential for laboratory safety and experimental
success.
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Hazard Type

Information and
Precautionary Statements

Source

GHS Pictogram

GHSO07 (Exclamation Mark)

Signal Word

Warning

[12]

Hazard Statements

H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye
irritation. H335: May cause

respiratory irritation.

[12][13]

Handling

Use only in a well-ventilated
area or fume hood. Avoid
breathing dust. Wash hands
thoroughly after handling. Do
not eat, drink, or smoke when

using this product.

[13][14][15]

Personal Protective Equipment
(PPE)

Wear protective gloves,
chemical safety goggles, and a

lab coat.

[14][15]

First Aid (Eyes)

Rinse cautiously with water for
several minutes. Remove
contact lenses, if present and
easy to do. Continue rinsing. If
irritation persists, get medical

advice.

[13][14]

First Aid (Skin)

Wash with plenty of soap and
water. If skin irritation occurs,

get medical advice.

[14]

Spill & Disposal

Sweep up spilled solid
material, avoiding dust
generation, and place itin a
suitable, closed container for

disposal. Dispose of

[12][14]
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contents/container to an

approved waste disposal plant.

Conclusion: A Versatile Scaffold for Discovery

(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid is a prime example of a modern building
block engineered for efficiency and versatility in drug discovery. Its strategic placement of
functional groups—the reactive boronic acid for core scaffold construction, the flexible ether,
and the modifiable ester—provides a rich platform for generating novel chemical entities. The
ester can serve as a handle for further derivatization or act as a prodrug moiety, potentially
improving the pharmacokinetic profile of a final compound.[16] By mastering the application of
this reagent, particularly in robust and reproducible Suzuki-Miyaura couplings, research
scientists can significantly accelerate the design-make-test-analyze cycle that drives the
discovery of new therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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